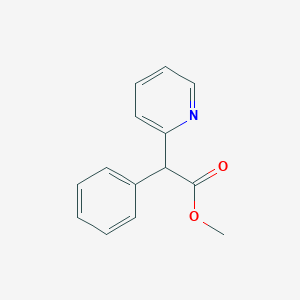

Methyl 2-phenyl-2-(pyridin-2-yl)acetate

Description

Structure

3D Structure

Properties

CAS No. |

102037-93-4 |

|---|---|

Molecular Formula |

C14H13NO2 |

Molecular Weight |

227.26 g/mol |

IUPAC Name |

methyl 2-phenyl-2-pyridin-2-ylacetate |

InChI |

InChI=1S/C14H13NO2/c1-17-14(16)13(11-7-3-2-4-8-11)12-9-5-6-10-15-12/h2-10,13H,1H3 |

InChI Key |

KKHXWKFQTDTPJB-UHFFFAOYSA-N |

SMILES |

COC(=O)C(C1=CC=CC=C1)C2=CC=CC=N2 |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1)C2=CC=CC=N2 |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 2 Phenyl 2 Pyridin 2 Yl Acetate

Classical and Evolving Synthetic Routes

The classical synthesis of methyl 2-phenyl-2-(pyridin-2-yl)acetate has traditionally involved the coupling of a phenylacetic acid derivative with a pyridine (B92270) moiety. One of the earliest and most established methods begins with the reaction of phenylacetonitrile (B145931) and 2-chloropyridine (B119429) in the presence of a strong base like sodium amide in liquid ammonia (B1221849). This step forms 2-phenyl-2-(pyridin-2-yl)acetonitrile. The nitrile group is then subjected to hydrolysis under acidic conditions, typically with sulfuric acid, to yield 2-phenyl-2-(pyridin-2-yl)acetic acid. The final step involves the esterification of this carboxylic acid with methanol (B129727) to produce the target compound, this compound.

Evolving synthetic strategies have aimed to improve upon the classical routes by reducing the number of steps, improving yields, and utilizing less hazardous reagents. One such improved method involves the direct reaction of methyl phenylacetate (B1230308) with 2-bromopyridine (B144113). This reaction is facilitated by a strong base, such as lithium diisopropylamide (LDA), which deprotonates the α-carbon of the methyl phenylacetate, creating a nucleophilic carbanion that subsequently attacks the 2-bromopyridine in a nucleophilic aromatic substitution reaction. This approach offers a more direct pathway to the target ester, bypassing the need for nitrile hydrolysis and subsequent esterification.

Another notable evolution in the synthesis involves a Ritter-type reaction. In this pathway, 2-pyridylethanol is reacted with benzonitrile (B105546) in the presence of a strong acid. This reaction proceeds through a stabilized carbocation intermediate to form an N-benzyl-2-phenyl-2-(pyridin-2-yl)acetamide, which can then be hydrolyzed and esterified to afford this compound. These evolving routes represent significant advancements in efficiency and practicality for the synthesis of this important chemical intermediate.

Catalytic Approaches in the Synthesis of this compound

The development of catalytic methods has revolutionized the synthesis of complex organic molecules, and the preparation of this compound is no exception. These approaches offer advantages in terms of efficiency, selectivity, and sustainability.

Transition metal catalysis, particularly using palladium and copper, has been successfully applied to the synthesis of α-aryl-α-pyridyl esters. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or related C-C bond-forming reactions, provide a powerful tool for constructing the core structure of this compound. For instance, the α-arylation of a pre-formed pyridylacetate derivative with a phenyl halide (or vice versa) can be achieved using a palladium catalyst in the presence of a suitable phosphine (B1218219) ligand and a base.

A significant advancement in this area is the palladium-catalyzed α-arylation of esters. This reaction allows for the direct coupling of an ester enolate with an aryl halide. In the context of this compound synthesis, methyl 2-(pyridin-2-yl)acetate can be coupled with a phenyl halide, such as bromobenzene, using a palladium catalyst like Pd(OAc)₂ and a bulky electron-rich phosphine ligand. This method provides a convergent and efficient route to the desired product.

Copper-catalyzed reactions have also been explored. For example, a copper-catalyzed coupling of methyl phenylacetate with a 2-halopyridine can be an effective strategy. These reactions often require a ligand, such as a phenanthroline derivative, to facilitate the catalytic cycle. While sometimes requiring higher reaction temperatures compared to palladium-catalyzed systems, copper catalysis offers a more economical alternative.

Table 1: Examples of Transition Metal-Catalyzed Synthesis

| Catalyst System | Reactants | Product | Notes |

| Pd(OAc)₂ / Phosphine Ligand | Methyl 2-(pyridin-2-yl)acetate + Bromobenzene | This compound | α-Arylation of an ester enolate. |

| CuI / Phenanthroline Ligand | Methyl phenylacetate + 2-Bromopyridine | This compound | Copper-catalyzed cross-coupling. |

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful field in synthetic chemistry. However, the application of organocatalysis to the direct synthesis of this compound is less documented than transition metal-catalyzed methods. Conceptually, an organocatalytic approach could involve the activation of one of the coupling partners through the formation of a highly reactive intermediate.

For instance, a chiral amine catalyst could be employed in a Michael addition-type reaction if suitable precursors are designed. While direct organocatalytic routes for the synthesis of the racemic this compound are not prominently featured in the literature, the principles of organocatalysis are highly relevant in the context of the enantioselective synthesis of its analogs, as discussed in the following section.

Enantioselective Synthesis of Chiral this compound Analogs

The biological activity of many pharmaceuticals derived from this compound, such as Methylphenidate, is highly dependent on their stereochemistry. This has driven significant research into the enantioselective synthesis of chiral analogs of this compound.

Asymmetric catalysis is a premier strategy for the synthesis of enantiomerically enriched compounds. This involves the use of a chiral catalyst to control the stereochemical outcome of a reaction. In the synthesis of chiral analogs of this compound, asymmetric hydrogenation and asymmetric C-C bond-forming reactions are of particular importance.

For example, a prochiral precursor, such as methyl 2-phenyl-2-(pyridin-2-yl)propenoate, could be subjected to asymmetric hydrogenation using a chiral transition metal catalyst, such as a rhodium or ruthenium complex with a chiral phosphine ligand (e.g., BINAP). This would introduce the chiral center with high enantioselectivity.

Another approach is the asymmetric α-arylation of an ester enolate. By using a chiral palladium-phosphine complex, the coupling of methyl 2-(pyridin-2-yl)acetate with a phenyl halide could potentially be rendered enantioselective, directly yielding one enantiomer of the product in excess. The success of this approach hinges on the ability of the chiral ligand to effectively control the stereochemistry of the bond-forming step.

The use of chiral auxiliaries is a classical yet effective method for controlling stereochemistry. In this approach, a chiral molecule (the auxiliary) is temporarily attached to the substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of chiral this compound analogs, a chiral alcohol could be used to form an ester with 2-phenyl-2-(pyridin-2-yl)acetic acid. The resulting diastereomeric ester can then be subjected to a reaction, such as alkylation, where the chiral auxiliary directs the approach of the electrophile from a specific face. Subsequent removal of the chiral auxiliary would provide the desired enantiomer of the product.

Alternatively, a chiral auxiliary can be attached to the nitrogen of the pyridine ring, creating a chiral pyridinium (B92312) salt. This could influence the stereochemical outcome of a subsequent C-C bond-forming reaction at the α-position. While synthetically more complex, this strategy offers another potential avenue for achieving high levels of stereocontrol.

Green Chemistry Principles and Sustainable Synthetic Protocols for this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry, aiming to reduce the environmental impact of chemical processes. For the synthesis of this compound and related compounds, several green strategies are being explored.

The development of environmentally friendly processes is crucial, especially in large-scale industrial production, to minimize waste and avoid the use of hazardous materials. googleapis.com Traditional methods, while effective, often involve the use of strong acids, hazardous reagents like thionyl chloride, and large volumes of organic solvents, which present environmental and safety concerns. googleapis.com

Use of Greener Catalysts and Reaction Media

Research into greener esterification methods has explored the use of solid acid catalysts, ionic liquids, and other reusable catalytic systems. Heteropolyacids and their supported versions, for instance, have been investigated as efficient and recyclable catalysts for esterification reactions, offering an alternative to corrosive mineral acids. mdpi.comresearchgate.net Ionic liquids have also been shown to be effective catalytic media for esterifications, sometimes exhibiting higher activity than conventional catalysts and allowing for easier product separation and catalyst recycling. researchgate.netrsc.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of esterification, microwave irradiation can significantly reduce reaction times and improve energy efficiency compared to conventional heating methods. mdpi.com The use of a non-metal, water- and air-tolerant catalyst like N-fluorobenzenesulfonimide (NFSi) under microwave conditions represents a promising green protocol for direct esterification. mdpi.com

Solvent-Free and Atom-Economical Approaches

A study on the synthesis of related N-heteroaryl-arylmethyl phenols highlights a simple, three-component, one-pot method that proceeds without any acid catalysts and under solvent-free conditions, aligning well with green chemistry principles. researchgate.net Such approaches, if adapted for the synthesis of this compound, could offer a more sustainable industrial process.

| Green Chemistry Approach | Principle | Potential Application/Example | Reference |

| Greener Catalysts | Replacement of hazardous and corrosive catalysts with reusable and environmentally benign alternatives. | Use of solid acids like heteropolyacids or ionic liquids for esterification. | mdpi.comresearchgate.netresearchgate.netrsc.org |

| Microwave-Assisted Synthesis | Use of microwave energy to accelerate reactions and reduce energy consumption. | NFSi-catalyzed esterification of carboxylic acids under microwave irradiation. | mdpi.com |

| Solvent-Free Synthesis | Elimination of volatile organic solvents to reduce environmental impact. | Mechanochemical esterification at room temperature; one-pot, solvent-free synthesis of related heteroaryl compounds. | nih.govresearchgate.net |

| Atom Economy | Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. | One-pot reactions that minimize the number of steps and purification stages. | researchgate.net |

Chemical Reactivity and Reaction Mechanisms of Methyl 2 Phenyl 2 Pyridin 2 Yl Acetate

Mechanistic Investigations of Transformations Involving the Pyridyl and Ester Moieties

The pyridyl and ester functionalities are primary sites for chemical modification. The nitrogen atom of the pyridine (B92270) ring possesses a lone pair of electrons, making it nucleophilic and basic, and susceptible to reactions such as alkylation and oxidation. The ester group, on the other hand, is prone to nucleophilic acyl substitution.

Transformations of the pyridyl moiety often begin with N-alkylation or N-oxidation. N-oxidation, for instance, can alter the electronic properties of the pyridine ring, making it more susceptible to nucleophilic attack or modifying the regioselectivity of electrophilic substitution on the ring. The resulting pyridine-N-oxides can be used in deoxygenative functionalization reactions to introduce substituents at specific positions of the pyridine ring. researchgate.netacs.org

The ester group's reactivity is centered around the electrophilic carbonyl carbon. Mechanistic studies on analogous compounds, such as methyl DL-α-phenyl-2-piperidylacetate, show that hydrolysis is catalyzed by both hydronium and hydroxyl ions. researchgate.net The reaction mechanism involves a classic nucleophilic acyl substitution pathway. Under acidic conditions, the carbonyl oxygen is protonated, activating the ester toward attack by a water molecule. In basic conditions (saponification), a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to yield the carboxylate and methanol (B129727). The rate of this hydrolysis is significantly influenced by pH. researchgate.net

Carbon-Carbon Bond Formation Reactions and Their Applications

The methine proton located at the alpha-position to both the pyridine ring and the ester group is acidic and can be removed by a suitable base to form a stabilized enolate. This enolate is a key intermediate for various carbon-carbon bond formation reactions.

The acidity of this C-H bond is enhanced by the electron-withdrawing effects of the adjacent pyridyl and carboxyl groups. This allows for deprotonation under relatively mild conditions, generating a nucleophilic carbon center. This nucleophile can then participate in reactions with a variety of electrophiles.

Table 1: Representative Carbon-Carbon Bond Formation Reactions

| Reaction Type | Electrophile | Product Type | Potential Application |

| Alkylation | Alkyl halides (e.g., R-X) | α-Alkylated esters | Synthesis of more complex drug-like scaffolds |

| Aldol Addition | Aldehydes or Ketones | β-Hydroxy esters | Creation of key building blocks for natural products |

| Michael Addition | α,β-Unsaturated carbonyls | 1,5-Dicarbonyl compounds | Elaboration of carbon skeletons |

| Cross-Coupling | Aryl halides (with catalyst) | α-Arylated esters | Synthesis of biaryl-containing compounds |

For instance, in the presence of a base like lithium diisopropylamide (LDA), the compound can be deprotonated to form its enolate, which can then be alkylated with electrophiles such as methyl iodide or benzyl (B1604629) bromide. nih.gov This strategy is fundamental for building molecular complexity. Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille couplings, could potentially be employed, although this would likely require derivatization of the alpha-position to an appropriate coupling partner. illinois.eduacs.org The enolate can also engage in aldol-type reactions with aldehydes and ketones, leading to the formation of β-hydroxy ester derivatives. nih.gov

Heterocyclic Ring Modifications and Derivatization Strategies

Beyond simple N-alkylation or N-oxidation, the pyridine ring of Methyl 2-phenyl-2-(pyridin-2-yl)acetate can undergo a variety of modifications. These strategies are crucial for tuning the molecule's steric and electronic properties.

One common strategy is the functionalization of the pyridine ring via its N-oxide. Pyridine-N-oxides can undergo reactions that are not possible with the parent pyridine. For example, they can be subjected to C-H functionalization, such as sulfonylation, which introduces a sulfonyl group onto the pyridine ring, often with high regioselectivity. researchgate.net Another approach involves the deoxygenative alkynylation of the N-oxide, which installs an alkyne group at the C-2 position of the ring. acs.org

The pyridine ring itself can also direct C-H activation at other positions, although the presence of the bulky substituent at the 2-position may influence the regioselectivity of such reactions. The development of new catalytic systems continues to expand the possibilities for direct and selective functionalization of the pyridine core. researchgate.net

Table 2: Potential Derivatization Strategies for the Pyridine Ring

| Strategy | Reagents | Resulting Moiety | Reference |

| N-Oxidation | m-CPBA, H₂O₂ | Pyridine-N-oxide | researchgate.net |

| Quaternization | Alkyl Halide (e.g., CH₃I) | N-Alkylpyridinium salt | esciencesspectrum.com |

| C-H Sulfonylation | Sulfonyl chloride (via N-oxide) | Sulfonyl-substituted pyridine | researchgate.net |

| Deoxygenative Alkynylation | Terminal Alkyne, Catalyst (via N-oxide) | Alkynyl-substituted pyridine | acs.org |

Hydrolytic and Transesterification Reactions of the Methyl Ester Group

The methyl ester group is readily susceptible to hydrolysis to form the corresponding carboxylic acid, 2-phenyl-2-(pyridin-2-yl)acetic acid. This transformation is typically achieved under either acidic or basic conditions. Basic hydrolysis, or saponification, using reagents like sodium hydroxide or lithium hydroxide, is often clean and efficient. nih.gov The resulting carboxylate salt can be neutralized in an acidic workup to yield the free carboxylic acid.

A kinetic study of the closely related Methyl DL-α-phenyl-2-piperidylacetate revealed that the hydrolysis rate is pH-dependent, with a minimum rate observed at a specific pH value (pH 2.86 at 80°C for the analog). researchgate.net This suggests that both specific acid and specific base catalysis are operative. The reaction is pseudo-first-order, and the catalytic constants for both hydronium and hydroxyl ion catalysis can be determined experimentally. researchgate.net

Table 3: Kinetic Parameters for Hydrolysis of an Analogous Ester (Data adapted from a study on Methyl DL-α-phenyl-2-piperidylacetate) researchgate.net

| Parameter | Condition | Observation |

| Catalysis | pH 1.1 to 6.1 | Catalyzed by H₃O⁺ and OH⁻ |

| pH of Minimum Rate | 80 °C | 2.86 |

| Catalyst Species | Imidazole (B134444) buffer | Non-protonated imidazole acts as a catalyst |

Transesterification, the conversion of the methyl ester to a different ester, can be accomplished by reacting the compound with another alcohol in the presence of an acid or base catalyst. This reaction is an equilibrium process, and it is often necessary to use a large excess of the new alcohol or to remove methanol as it is formed to drive the reaction to completion. This method allows for the introduction of a wide variety of ester groups, which can be used to modulate the compound's properties.

Advanced Spectroscopic and Analytical Characterization in Research of Methyl 2 Phenyl 2 Pyridin 2 Yl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise molecular structure of Methyl 2-phenyl-2-(pyridin-2-yl)acetate in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, their connectivity, and the number of unique nuclei in the molecule.

In a typical ¹H NMR spectrum, the protons of the phenyl and pyridyl rings would appear in the aromatic region, generally between δ 7.0 and 8.6 ppm. The proton on the α-carbon (the methine proton) is expected to produce a singlet at a distinct chemical shift, influenced by the adjacent aromatic rings and the ester group. The methyl protons of the ester group would also yield a characteristic singlet, typically in the range of δ 3.6-3.8 ppm. The specific shifts and coupling patterns of the pyridyl protons are diagnostic; for instance, the proton at the 6-position of the pyridine (B92270) ring is expected to be the most deshielded due to the inductive effect of the nitrogen atom.

The ¹³C NMR spectrum complements the proton data by showing signals for each unique carbon atom. The carbonyl carbon of the ester group is highly deshielded, appearing around δ 170-175 ppm. The carbons of the aromatic rings would generate a series of signals in the δ 120-160 ppm range. The α-carbon and the methyl carbon of the ester would have characteristic signals in the aliphatic region of the spectrum.

Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.55 | Doublet (d) | 1H | Pyridyl-H6 |

| ~7.70 | Triplet of doublets (td) | 1H | Pyridyl-H4 |

| ~7.40-7.25 | Multiplet (m) | 6H | Phenyl-H & Pyridyl-H3 |

| ~7.20 | Doublet of triplets (dt) | 1H | Pyridyl-H5 |

| ~5.20 | Singlet (s) | 1H | α-CH |

Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~172.0 | C=O (Ester) |

| ~158.0 | Pyridyl-C2 |

| ~149.5 | Pyridyl-C6 |

| ~138.0 | Phenyl-C1 (quaternary) |

| ~137.0 | Pyridyl-C4 |

| ~129.0 | Phenyl-C (ortho/meta) |

| ~128.5 | Phenyl-C (para) |

| ~124.0 | Pyridyl-C3 |

| ~122.5 | Pyridyl-C5 |

| ~65.0 | α-C |

Mass Spectrometry (MS) Applications in Fragmentation Analysis and Isotopic Profiling

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound and to deduce its structure through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the confirmation of the chemical formula, C₁₄H₁₃NO₂.

Under electron ionization (EI) or electrospray ionization (ESI), the molecule will ionize and subsequently fragment in a predictable manner. The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at an m/z corresponding to its molecular weight (227.26 g/mol ). Key fragmentation pathways often involve the cleavage of the ester group. Common fragments would include the loss of the methoxy (B1213986) radical (•OCH₃, 31 Da) to give an acylium ion, or the loss of the entire carbomethoxy group (•COOCH₃, 59 Da). Another significant fragmentation pathway is the α-cleavage, leading to the separation of the phenyl or pyridyl rings. The stability of the resulting fragments, such as the tropylium (B1234903) ion (m/z 91) from the phenyl group, often makes them prominent in the spectrum. libretexts.orgmiamioh.edu The analysis of these fragmentation patterns provides a roadmap of the molecule's assembly. mdpi.com

Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Identity of Lost Neutral/Radical |

|---|---|---|

| 227 | [C₁₄H₁₃NO₂]⁺ | Molecular Ion (M⁺) |

| 196 | [M - OCH₃]⁺ | Methoxy radical |

| 168 | [M - COOCH₃]⁺ | Carbomethoxy radical |

| 150 | [C₉H₁₀O₂]⁺ | Pyridyl radical |

| 91 | [C₇H₇]⁺ | Tropylium ion from Phenyl group |

| 78 | [C₅H₄N]⁺ | Pyridine |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the definitive solid-state structure of a crystalline compound, offering precise measurements of bond lengths, bond angles, and torsional angles. For this compound, a single-crystal X-ray diffraction study would reveal the three-dimensional conformation of the molecule.

Hypothetical Crystal Data for this compound

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~15.0 |

| c (Å) | ~9.5 |

| β (°) | ~105 |

| Volume (ų) | ~1160 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational modes.

The IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically found in the 1730-1750 cm⁻¹ region. Other key absorptions would include the C-O single bond stretches of the ester at around 1150-1250 cm⁻¹, aromatic C-H stretches above 3000 cm⁻¹, and aromatic C=C ring stretching vibrations in the 1450-1600 cm⁻¹ range. The presence of the pyridine ring would give rise to specific ring breathing and C-H bending vibrations. aps.org

Raman spectroscopy provides complementary information. While the C=O stretch is also visible in the Raman spectrum, non-polar bonds often produce stronger signals. Therefore, the aromatic C=C stretching vibrations of both the phenyl and pyridyl rings would be particularly intense. Data from analogous compounds like methyl phenylacetate (B1230308) can help in assigning the vibrations associated with the phenyl and ester portions of the molecule. chemicalbook.comchemicalbook.com

Predicted Vibrational Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Assignment | Technique |

|---|---|---|

| 3050-3100 | Aromatic C-H Stretch | IR, Raman |

| 2950-2990 | Methyl C-H Stretch | IR, Raman |

| 1735-1750 | C=O Stretch (Ester) | IR (Strong), Raman (Weak) |

| 1580-1610 | Aromatic C=C Stretch | IR, Raman (Strong) |

| 1430-1480 | Aromatic C=C Stretch | IR, Raman |

| 1150-1250 | C-O Stretch (Ester) | IR (Strong) |

| ~1000 | Phenyl Ring Breathing | Raman (Strong) |

Theoretical and Computational Studies of Methyl 2 Phenyl 2 Pyridin 2 Yl Acetate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. For a compound like Methyl 2-phenyl-2-(pyridin-2-yl)acetate, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can provide valuable insights into its molecular properties. nih.govresearchgate.net

Electronic Structure: DFT calculations can determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are crucial in predicting a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability.

Reactivity Descriptors: From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to predict the reactivity of this compound. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).

Softness (S): The reciprocal of hardness (S = 1 / η), indicating the ease of electron cloud distortion.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = χ² / 2η).

A hypothetical table of calculated electronic properties for this compound, based on typical values for similar aromatic esters and pyridine (B92270) derivatives, is presented below.

| Parameter | Calculated Value (Illustrative) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Ionization Potential (I) | 6.5 eV |

| Electron Affinity (A) | 1.2 eV |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

| Softness (S) | 0.377 |

| Electrophilicity Index (ω) | 2.79 |

These are illustrative values based on related compounds and are not from a direct study on this compound.

The distribution of these frontier orbitals would likely show the HOMO localized on the electron-rich phenyl and pyridine rings, while the LUMO might be distributed over the pyridine ring and the carbonyl group of the ester, suggesting these as potential sites for electrophilic and nucleophilic attack, respectively.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govresearchgate.net For this compound, MD simulations can provide insights into its conformational flexibility and the nature of its interactions with other molecules, such as solvents or biological macromolecules.

Conformational Analysis: The presence of several rotatable bonds in this compound allows it to adopt various conformations. MD simulations can explore the potential energy surface of the molecule to identify low-energy, stable conformations. Key dihedral angles, such as those involving the phenyl and pyridyl rings relative to the acetate (B1210297) group, would be monitored during the simulation to understand the molecule's preferred spatial arrangement. The results of such simulations are often visualized through Ramachandran-like plots for the key torsions or by clustering the trajectory to identify dominant conformational families.

Intermolecular Interactions: MD simulations can also model the interactions between this compound and its environment. In a solvent, for example, the simulation can reveal the organization of solvent molecules around the solute and calculate properties like the radial distribution function to quantify these interactions. In the context of drug design, MD simulations are used to study the binding of a ligand to its protein target, providing information on the stability of the complex and the key intermolecular forces involved, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. researchgate.net

A hypothetical summary of MD simulation findings for this compound is presented below.

| Simulation Aspect | Predicted Finding (Illustrative) |

| Dominant Conformation | A folded conformation where the phenyl and pyridyl rings are in proximity, stabilized by intramolecular π-π interactions. |

| Key Intermolecular Interactions | In an aqueous environment, hydrogen bonding between the pyridine nitrogen and water molecules would be significant. The phenyl ring would favor hydrophobic interactions. |

| Binding to a Hypothetical Receptor | The pyridyl nitrogen could act as a hydrogen bond acceptor, while the phenyl ring could engage in hydrophobic or π-stacking interactions within a binding pocket. |

These are illustrative findings based on the expected behavior of such a molecule in MD simulations.

Quantum Chemical Calculations for Reaction Mechanism Elucidation and Transition State Analysis

Quantum chemical calculations, particularly DFT, are invaluable for elucidating the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants, transition states, and products. researchgate.netrsc.org

Reaction Mechanism Elucidation: For the synthesis of this compound, quantum chemical calculations could be used to investigate the reaction pathway. For instance, in a potential synthesis involving the esterification of 2-phenyl-2-(pyridin-2-yl)acetic acid with methanol (B129727), calculations could model the reaction under different catalytic conditions (e.g., acid-catalyzed) to determine the most favorable mechanism. This would involve identifying all intermediates and transition states along the reaction coordinate.

Transition State Analysis: The transition state is the highest energy point along the reaction pathway and is critical for determining the reaction rate. Quantum chemical calculations can locate the geometry of the transition state and calculate its energy. Vibrational frequency analysis is then performed to confirm that the structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. The activation energy (the energy difference between the reactants and the transition state) can then be determined, providing a quantitative measure of the reaction's feasibility.

A hypothetical reaction coordinate diagram for a key step in the synthesis of this compound is described in the table below.

| Reaction Step | Reactant Complex | Transition State | Product Complex | Activation Energy (Illustrative) |

| Esterification | 2-phenyl-2-(pyridin-2-yl)acetic acid + CH₃OH | [C₁₄H₁₃NO₂...H...OCH₃]‡ | This compound + H₂O | 15-25 kcal/mol |

This table provides an illustrative example of the kind of data obtained from transition state analysis.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derived Analogues

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.govchemrevlett.comchemrevlett.comnih.gov While no specific QSAR studies on this compound itself are reported, the methodology is highly applicable to its derived analogues for the purpose of designing new compounds with enhanced activity. A study on 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives provides a relevant example of how such a model could be developed. nih.govnih.gov

Model Development: To build a QSAR model, a dataset of analogues of this compound with measured biological activity (e.g., IC₅₀ values) would be required. For each analogue, a set of molecular descriptors would be calculated. These descriptors can be categorized as:

1D: Molecular weight, atom counts.

2D: Topological indices, connectivity indices.

3D: Geometrical descriptors, surface area, volume.

Physicochemical: LogP, polar surface area (PSA).

Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) or Random Forest, would then be used to build a mathematical equation that correlates a selection of these descriptors with the biological activity.

Model Validation and Application: A robust QSAR model must be rigorously validated using both internal (e.g., cross-validation) and external validation (using a separate test set of compounds). Once validated, the model can be used to predict the activity of new, unsynthesized analogues of this compound, thereby guiding synthetic efforts towards more potent compounds.

An example of a hypothetical QSAR model equation for a series of analogues is:

pIC₅₀ = a(LogP) - b(PSA) + c*(Molecular_Volume) + d

Methyl 2 Phenyl 2 Pyridin 2 Yl Acetate As a Key Precursor in Synthetic Chemistry

Role in the Synthesis of Complex Pharmacologically Active Compounds, including Methylphenidate and its Analogs

Methyl 2-phenyl-2-(pyridin-2-yl)acetate serves as a direct and crucial precursor in the synthesis of methylphenidate and its various analogs. The primary synthetic transformation involves the reduction of the pyridine (B92270) ring to a piperidine (B6355638) ring.

One established industrial method for producing methylphenidate involves the catalytic hydrogenation of this compound. procurementresource.com In this key step, the aromatic pyridine ring is saturated to form the piperidine ring characteristic of methylphenidate (methyl 2-phenyl-2-(piperidin-2-yl)acetate). procurementresource.cominternationaljournalssrg.org This hydrogenation is typically carried out using catalysts such as platinum (Pt), platinum oxide (PtO₂), or palladium on carbon (Pd/C) in a solvent like acetic acid or methanol (B129727). procurementresource.comgoogle.comgoogle.com The reaction often requires elevated pressure and temperature to proceed efficiently. google.cominternationaljournalssrg.org The resulting product, methylphenidate, contains two chiral centers, leading to four possible stereoisomers, with the d-threo-isomer being the most pharmacologically active form. internationaljournalssrg.org

The versatility of the core structure of this compound extends to the synthesis of a wide range of methylphenidate analogs. wipo.intgoogle.com By modifying the phenyl or pyridinyl groups of the precursor before or after the key synthetic steps, chemists can generate novel compounds with altered pharmacological profiles. For instance, asymmetric synthesis methodologies have been developed to produce specific enantiomers of methylphenidate and its para-substituted derivatives, such as p-bromo and p-methoxy analogs. nih.gov Other synthetic strategies focus on creating analogs by varying the aryl component of related diazo compounds in rhodium-catalyzed C-H insertion reactions, leading to compounds with high affinity for dopamine (B1211576) and serotonin (B10506) transporters. nih.govresearchgate.net Tungsten-promoted dearomatization of pyridine has also been employed as a strategy to prepare piperidyl-modified erythro-methylphenidate derivatives. acs.org

Table 1: Synthetic Pathways to Methylphenidate and Analogs from Pyridine-based Precursors

| Precursor/Intermediate | Key Reaction Step | Reagents/Catalysts | Target Compound | Citation(s) |

| 2-Phenyl-2-(pyridin-2-yl)acetamide | Hydrogenation | Palladium on carbon (Pd/C), H₂, Acetic Acid | 2-Phenyl-2-(piperidin-2-yl)acetamide | google.compatsnap.com |

| This compound | Catalytic Hydrogenation | Pt or PtO₂, H₂, Acetic Acid | Methylphenidate | procurementresource.com |

| α-Phenyl-α-pyridyl-2-methylacetate | Hydrogenation | 5% Pd/C, HClO₄, Acetic Acid | Methylphenidate | google.com |

| Methyl 2-phenyl-2-(2'-piperidylidene)acetate | Diastereoselective Hydrogenation | Ru-BINAP complex catalyst, H₂ | Optically-active erythro-Methylphenidate | internationaljournalssrg.orginternationaljournalssrg.org |

| N-Boc-piperidine and Methyl aryldiazoacetates | Rhodium(II)-catalyzed C-H Insertion | Dirhodium tetraacetate or dirhodium tetraprolinate | Methylphenidate Analogs | nih.govresearchgate.net |

| Pyridine Complex | Tungsten-promoted Dearomatization | Tungsten carbonyl complex, Reformatsky reaction | Piperidyl-Modified Methylphenidate Analogs | acs.org |

Derivatization Strategies for the Generation of Novel Chemical Entities

The structure of this compound offers multiple sites for chemical modification, enabling the generation of diverse libraries of novel compounds. Derivatization can be targeted at the methyl ester, the phenyl ring, or the pyridine ring, each providing a pathway to new chemical entities with potentially unique properties.

Modification of the Ester Group: The methyl ester is a versatile functional group that can undergo several common transformations.

Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid, ritalinic acid. This acid can then be re-esterified with different alcohols to produce a variety of ester analogs. researchgate.net

Transesterification: Reaction with other alcohols in the presence of an acid or base catalyst can replace the methyl group with other alkyl or aryl groups, directly yielding different ester derivatives.

Amidation: The ester can be converted to an amide by reaction with ammonia (B1221849) or primary/secondary amines. This leads to the formation of compounds like ritalinamide and its N-substituted derivatives.

Substitution on the Aromatic Rings:

Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation/alkylation, to introduce substituents at the ortho, meta, or para positions. This strategy has been used to create analogs like p-bromo- and p-methoxy-methylphenidate. nih.gov The pyridine ring is generally less reactive towards electrophilic substitution but can be modified under specific conditions.

Modification of the Pyridine Ring:

Beyond the crucial hydrogenation to piperidine, the pyridine ring's nitrogen atom can be targeted. It can be oxidized to form an N-oxide, which can alter the electronic properties of the ring and serve as a handle for further functionalization.

These derivatization strategies allow for systematic exploration of the chemical space around the core scaffold, which is a fundamental approach in drug discovery and materials science. chemscene.com

Table 2: Potential Derivatization Reactions of this compound

| Reaction Site | Reaction Type | Reagents | Product Class |

| Methyl Ester | Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acids (e.g., Ritalinic Acid) |

| Methyl Ester | Transesterification | R'OH, Acid/Base Catalyst | Alternative Esters |

| Methyl Ester | Amidation | R'R''NH | Amides |

| Phenyl Ring | Nitration | HNO₃, H₂SO₄ | Nitro-substituted derivatives |

| Phenyl Ring | Halogenation | X₂ (e.g., Br₂), Lewis Acid | Halo-substituted derivatives |

| Pyridine Nitrogen | N-Oxidation | Peroxy acids (e.g., m-CPBA) | Pyridine-N-oxides |

Applications in Ligand Design and Coordination Chemistry Research

The presence of both a pyridine nitrogen atom and ester oxygen atoms makes this compound and its derivatives attractive candidates for ligand design in coordination chemistry. wikipedia.org The pyridine ring, in particular, is a well-established coordinating group for a wide range of transition metals. wikipedia.org

Compounds containing the 2-phenylpyridine (B120327) framework can act as bidentate ligands, coordinating to a metal center through the pyridine nitrogen and, following ortho-metalation, the phenyl carbon. However, in the case of this compound, it is more likely to function as a bidentate N,O-ligand. Coordination would involve the lone pair of electrons on the pyridine nitrogen and one of the oxygen atoms of the ester group, forming a stable five-membered chelate ring with the metal ion. Such N,O-bidentate ligands are of significant interest in catalysis and materials science. researchgate.net

The coordination chemistry of structurally related bidentate ligands, such as acylpyrazolones and 2-(pyridin-2-yl)phenols, with various metal ions including main group, transition metals, and lanthanides has been extensively studied. researchgate.netnih.gov These studies demonstrate the versatility of N,O-chelating scaffolds in forming stable complexes with diverse geometries, from octahedral to distorted pentagonal bipyramidal structures. nih.gov By analogy, derivatives of this compound could be used to synthesize metal complexes with interesting photophysical, magnetic, or catalytic properties. The steric and electronic properties of the ligand can be fine-tuned through the derivatization strategies mentioned previously, allowing for precise control over the properties of the resulting metal complex.

Table 3: Potential Coordination Modes and Applications

| Ligand Scaffold | Potential Donor Atoms | Coordination Mode | Potential Metal Ions | Potential Applications |

| This compound | Pyridine-N, Carbonyl-O | Bidentate (N,O) | Transition Metals (e.g., Cu, Pd, Ru), Lanthanides | Catalysis, Luminescent Materials |

| 2-Phenyl-2-(pyridin-2-yl)acetic acid | Pyridine-N, Carboxylate-O | Bidentate (N,O) | Main Group Metals, Transition Metals | Homogeneous Catalysis, Metal-Organic Frameworks |

| 2-Phenyl-2-(pyridin-2-yl)acetamide | Pyridine-N, Amide-O | Bidentate (N,O) | Transition Metals, Actinides | Extraction Agents, Sensor Materials |

Exploration of Biological and Pharmacological Research Applications of Methyl 2 Phenyl 2 Pyridin 2 Yl Acetate and Its Derivatives in Vitro and Animal Models Only

In Vitro Studies on Enzyme Inhibition and Receptor Binding Mechanisms

Derivatives of the Methyl 2-phenyl-2-(pyridin-2-yl)acetate scaffold have demonstrated notable activity as inhibitors of key enzymes and as ligands for critical receptors implicated in various disease pathologies. This has been a fertile area of research, with numerous studies identifying potent and selective modulators.

One area of significant interest is in the development of anticancer agents. For example, a series of 1,3-diphenylurea (B7728601) appended aryl pyridine (B92270) derivatives were designed and synthesized as dual inhibitors of the c-MET and VEGFR-2 receptor tyrosine kinases, both of which are crucial for tumor angiogenesis and metastasis. Several of these compounds exhibited potent inhibitory activity against both enzymes, with IC50 values in the nanomolar range for the most active derivatives. nih.gov Specifically, compound 2n from this series showed remarkable potency against both c-MET and VEGFR-2. nih.gov

Another study focused on the discovery of novel pyridin-2-yl urea (B33335) inhibitors targeting Apoptosis signal-regulating kinase 1 (ASK1), a key component of the mitogen-activated protein kinase (MAPK) signaling pathways involved in stress and inflammatory responses. mdpi.com The most potent compound identified in this research, compound 2 , displayed an IC50 of 1.55 ± 0.27 nM against ASK1, which is comparable to the known clinical inhibitor, Selonsertib. mdpi.com

Furthermore, research into thieno[2,3-b]pyridine (B153569) derivatives has identified inhibitors of Forkhead Box M1 (FOXM1), a transcription factor often overexpressed in cancer. nih.gov These compounds, which share a phenyl-pyridine-like core, have been evaluated for their structure-activity relationship.

The versatility of the pyridine scaffold is also evident in the development of inhibitors for other enzyme classes. For instance, imidazo[1,5-α]pyridines have been synthesized and evaluated for their ability to inhibit insulin-regulated aminopeptidase (B13392206) (IRAP). mdpi.com Additionally, a series of imidazo[1,2-a] pyridine derivatives were synthesized and assessed as potential PI3K/mTOR dual inhibitors, with one compound, Y-2 , showing potent inhibition of both kinases with IC50 values of 171.4 nM and 10.2 nM, respectively. researchgate.net

Table 1: In Vitro Enzyme and Receptor Inhibition by this compound Derivatives

| Derivative Class | Target(s) | Key Findings | Reference |

|---|---|---|---|

| 1,3-Diphenylurea appended aryl pyridines | c-MET, VEGFR-2 | Dual inhibitors with nanomolar IC50 values. Compound 2n showed IC50 of 18 nM (c-MET) and 24 nM (VEGFR-2). | nih.gov |

| Pyridin-2-yl ureas | ASK1 | Potent inhibition, with compound 2 having an IC50 of 1.55 ± 0.27 nM. | mdpi.com |

| Imidazo[1,2-a] pyridines | PI3K/mTOR | Y-2 demonstrated dual inhibition with IC50 values of 171.4 nM (PI3K) and 10.2 nM (mTOR). | researchgate.net |

| Thieno[2,3-b]pyridines | FOXM1 | Identified as inhibitors of this transcription factor. | nih.gov |

| Imidazo[1,5-α]pyridines | IRAP | Synthesized and evaluated as inhibitors. | mdpi.com |

Investigation of Cellular Interactions and Biochemical Pathways in Research Models

The enzymatic and receptor-level activities of these derivatives translate into significant effects on cellular processes and biochemical pathways, which have been extensively studied in various research models.

Phenyl-pyridine-2-carboxylic acid derivatives, for instance, have been shown to possess low micromolar antiproliferative activity against a wide array of human cancer cell lines. nih.gov The cytotoxicity of one such derivative, Ro 41-4439 , was attributed to its ability to arrest the cell cycle in the M-phase (mitosis), which subsequently leads to the induction of apoptosis, or programmed cell death. nih.gov This compound demonstrated a more than 10-fold selectivity for cancer cells when compared to normal proliferating human cells in parallel studies. nih.gov

Similarly, the 1,3-diphenylurea appended aryl pyridine derivatives that inhibit c-MET and VEGFR-2 also exhibited potent cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer). nih.gov The most promising compound, 2n , induced cell death in MCF-7 cells by 87.34-fold and triggered total apoptosis in 33.19% of the cell population. nih.gov Mechanistic studies revealed that this compound halts cell growth in the G2/M phase of the cell cycle and modulates the expression of key apoptosis-related genes, including p53, Bax, caspases 3 and 9, and the anti-apoptotic gene Bcl-2. nih.gov

Further research on novel substituted N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide candidates, which also incorporate a phenyl-pyridine-like structure, has identified compounds with multitargeting capabilities. nih.gov One derivative, 4l , not only inhibited telomerase but also demonstrated inhibitory potential against JAK1/STAT3/TLR4 pathways, which are crucial for cancer cell survival and proliferation. nih.gov

The PI3K/mTOR dual inhibitor, Y-2 , was also shown to have significant antitumor activity in vitro, as demonstrated by AO staining, cell apoptosis assays, scratch assays, and cell colony formation experiments. researchgate.net

Animal Model Studies for Exploring Biological Effects and Pharmacological Properties

To understand the potential in vivo efficacy and biological effects of these compounds, researchers have utilized various animal models. These studies provide crucial insights into the pharmacological properties of these derivatives in a whole-organism context.

In a study involving nude mice with established mammary tumor xenografts (MDA-MB-435), a four-week treatment with a phenyl-pyridine-2-carboxylic acid derivative resulted in a 73% inhibition of tumor growth at well-tolerated doses. nih.gov This demonstrates the potential of this class of compounds to translate their in vitro antiproliferative effects into in vivo antitumor activity.

The in vivo anticancer potential of the 1,3-diphenylurea appended aryl pyridine derivative, 2n , was also confirmed in an animal model. nih.gov The study reported a reduction in tumor mass and volume, with a tumor inhibition ratio reaching 56.1%. nih.gov Furthermore, the treatment led to an improvement in hematological parameters, suggesting a favorable systemic effect. nih.gov

A study on a thiazole (B1198619) derivative, N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine, investigated its acute oral toxicity in Syrian hamsters. nih.gov The results indicated a lethal dose (LD50) of 1000 mg/kg. While the compound was generally well-tolerated, it did cause some acute liver and kidney damage, as evidenced by biochemical and histopathological analyses. nih.gov Specifically, there was an increase in liver function parameters and urea levels, along with a decrease in albumin. nih.gov Histopathological examination revealed liver damage, including hepatocyte hypertrophy and hyperplasia, as well as renal injuries. nih.gov

The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), which contains a pyridine ring, is widely used to create animal models of Parkinson's disease. nih.gov MPTP is metabolized to MPP+, which destroys dopaminergic neurons and leads to motor and cognitive deficits in rodents, providing a model to study neurodegenerative processes. nih.gov

Table 2: Summary of Animal Model Studies on this compound Derivatives

| Derivative Class | Animal Model | Key Findings | Reference |

|---|---|---|---|

| Phenyl-pyridine-2-carboxylic acid derivative | Nude mice with mammary tumor xenografts | 73% inhibition of tumor growth after four weeks of treatment. | nih.gov |

| 1,3-Diphenylurea appended aryl pyridine derivative (2n ) | Female mice with Solid Ehrlich Carcinoma | Reduction in tumor mass and volume, with a 56.1% tumor inhibition ratio. Improved hematological parameters. | nih.gov |

| Thiazole derivative of pyridine | Syrian hamsters | LD50 of 1000 mg/kg. Caused some acute liver and kidney damage. | nih.gov |

| 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) | Rodents (rats and mice) | Used to create animal models of Parkinson's disease by inducing dopaminergic neurodegeneration. | nih.gov |

Metabolic Pathways and Metabolite Identification in In Vitro and Animal Systems

The metabolism of pyridine derivatives can occur through various pathways, including oxidation, reduction, and conjugation. For example, a study on the biotransformation of 2-acetylpyridine (B122185) in rat liver S-9 fractions revealed that the primary metabolic route was the enantioselective reduction of the carbonyl group. nih.gov This process did not involve cytochrome P-450 enzymes. nih.gov

The biochemical pathways of nicotinamide-derived pyridones have also been investigated. mdpi.com These studies show that nicotinamide (B372718) can be metabolized to various pyridone derivatives, which can then be further processed in biological systems.

In a study on a series of 2-alkynylpyridine derivatives, high microsomal metabolism was identified as a potential issue, possibly due to the high lipophilicity of the compounds. gu.se This suggests that derivatives of this compound may also be subject to significant first-pass metabolism in the liver.

The interaction of methyl (2-methylsulfanyl-6-phenyl-4-thioxopyrimidin-3(4H)-yl)acetate with hydrazine (B178648) hydrate (B1144303) has been shown to lead to various cyclized and substituted products, indicating the chemical reactivity of the acetate (B1210297) moiety and its potential for transformation under certain conditions. researchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Methyl 2 Phenyl 2 Pyridin 2 Yl Acetate Derivatives

Systematic Modification of the Phenyl Ring and its Influence on Research Outcomes

The phenyl ring is a critical component of the methyl 2-phenyl-2-(pyridin-2-yl)acetate scaffold, and its substitution pattern significantly modulates biological activity, particularly its interaction with biological targets like the dopamine (B1211576) transporter (DAT). Research on threo-methylphenidate (TMP) analogs provides a robust framework for understanding these effects.

Generally, the position and electronic nature of substituents on the phenyl ring are pivotal. Studies have consistently shown that substitution at the ortho position is detrimental to activity. These ortho-substituted compounds are markedly less potent than their meta and para counterparts, likely due to steric hindrance that disrupts the optimal binding conformation. nih.gov

Conversely, substitution at the meta and para positions with electron-withdrawing groups, such as halogens, tends to enhance binding affinity and inhibitory potency at the DAT. nih.gov For instance, a m-bromo substitution on TMP resulted in a 20-fold increase in potency against [3H]WIN 35,428 binding, while a m,p-dichloro substitution led to a 32-fold increase in potency for inhibiting [3H]dopamine uptake. nih.gov This suggests that the electronic properties of the phenyl ring are a key determinant of activity, with electron-poor rings favoring stronger interactions. In contrast, electron-donating substituents on the phenyl ring typically result in little change or a slight decrease in binding potency. nih.gov

Quantitative structure-activity relationship (QSAR) models for methylphenidate analogs further support these findings, indicating that the addition of electron-withdrawing groups at the 3' or 4' positions of the phenyl ring improves DAT binding affinity. nih.gov These models also highlight that the bulk of the substituent is a critical factor; substituents with significant bulk extending above or below the plane of the phenyl ring lead to diminished binding affinity. nih.gov

In a series of 2-aryl-2-(pyridin-2-yl)acetamides, which are structurally very similar to the titular compound, research into their anticonvulsant activity also underscores the importance of the phenyl ring's substitution pattern. The highest activity was observed in derivatives with an unsubstituted phenyl ring or those with ortho- and meta-substituents. nih.gov

| Substituent | Position | Observed Effect on Activity | Reference |

|---|---|---|---|

| -Br | meta | 20-fold increase in binding potency | nih.gov |

| -Cl | meta, para | 32-fold increase in dopamine uptake inhibition | nih.gov |

| -Cl, -CH3, -I | meta or para | More potent than unsubstituted | nih.gov |

| Electron-donating groups | meta or para | Little change or small loss of potency | nih.gov |

| Any | ortho | Markedly less potent | nih.gov |

| Electron-withdrawing groups | 3' or 4' | Improved DAT binding affinity | nih.gov |

Variations of the Pyridyl Moiety and Their Impact on Research Parameters

The pyridyl moiety, a nitrogen-containing heterocycle, is fundamental to the molecular architecture and biological activity of these compounds. While direct modifications of the pyridyl ring in this compound are not extensively documented, studies on related structures where the piperidine (B6355638) ring of methylphenidate is replaced by other heterocycles offer valuable insights.

The nitrogen atom in the heterocyclic ring has long been considered essential for interaction with monoamine transporters. nih.gov However, research on methylphenidate analogs has challenged this assumption. Oxacyclic and carbocyclic analogs, where the nitrogen is replaced by an oxygen or carbon atom, respectively, have been synthesized and evaluated. nih.gov Notably, the threo isomers of 2-(3,4-dichlorophenyl)-2-(tetrahydropyran-2-yl)acetic acid methyl ester were found to be potent and selective inhibitors of the DAT, demonstrating that a nitrogen atom is not an absolute requirement for high-affinity binding. nih.gov

In a study of 2-aryl-2-(pyridin-2-yl)acetamides, the pyridyl group was a constant feature, but its interaction with other parts of the molecule was critical for the observed anticonvulsant activity. nih.gov Furthermore, research on other classes of compounds has shown that the position of the nitrogen atom within the aromatic system can significantly influence photophysical properties, which can be relevant for fluorescent probes and materials science applications. researchgate.net

While the direct replacement of the pyridine (B92270) ring in this compound has not been explored in depth, the existing data on analogs suggest that this part of the molecule is amenable to modification and that such changes can lead to compounds with novel pharmacological profiles.

Ester Group Modifications and Their Stereochemical and Electronic Influences

In studies of methylphenidate analogs, the ester function has been replaced with various other groups, including alcohols, ethers, and alkyl chains. nih.govresearchgate.net Replacement of the carbomethoxy group with an alkyl group, for instance, led to compounds with high potency as dopamine reuptake inhibitors. nih.gov Analogs with a three- or four-carbon chain were found to be the most potent. nih.gov

The conversion of the methyl ester to a primary alcohol or a methyl ether in N-substituted methylphenidate derivatives has also been explored, with these modifications leading to an increase in affinity in some cases. researchgate.net In a study aimed at extending the duration of action of Ritalin, it was proposed that replacing the methyl group of the ester with a bulkier tert-butyl group could shield the ester from cleavage by metabolic enzymes. furman.edu

The ester group also has stereochemical implications. The relative orientation of the ester and the phenyl ring is a key determinant of biological activity. researchgate.net Furthermore, the ester group can participate in intramolecular interactions that stabilize certain conformations. arxiv.org For example, a hydrogen bond between the protonated amine of the heterocyclic ring and the ester carbonyl can favor the "anti"-conformer, which is believed to be the active conformation for the threo diastereoisomer of methylphenidate. arxiv.org

| Original Group | Modified Group | Effect on Activity/Properties | Reference |

|---|---|---|---|

| Carbomethoxy | Alkyl chain (3-4 carbons) | High potency as dopamine reuptake inhibitors | nih.gov |

| Methyl ester | Alcohol or Ether (in N-substituted analogs) | Increased affinity in some cases | researchgate.net |

| Methyl ester | tert-Butyl ester | Proposed to increase duration of action by shielding from metabolism | furman.edu |

Stereochemical Influences on Biological and Chemical Research Outcomes

The central carbon atom in this compound is a stereocenter, meaning the compound can exist as different stereoisomers. The spatial arrangement of the substituents around this chiral center has a profound impact on biological activity.

In the case of methylphenidate, there are four possible stereoisomers due to the two chiral centers. The biological activity resides almost exclusively in the (2R,2'R)-threo isomer. researchgate.net The erythro diastereomers are markedly less potent than the corresponding threo derivatives. nih.gov This stereoselectivity is a hallmark of the interaction with the dopamine transporter.

The synthesis of these compounds often results in a mixture of diastereomers, and their separation or stereoselective synthesis is a key challenge. researchgate.netresearchgate.net The erythro and threo diastereomers can sometimes be separated by techniques such as trituration. researchgate.net

The stereochemical configuration influences not only the binding to biological targets but also the compound's conformation. In N-benzyl substituted methylphenidate analogs, steric crowding can lead to an unexpected axial positioning of substituents on the piperidine ring in the solid state, although the equatorial positioning is predominant in solution. pjsir.org

The development of stereoselective synthetic methods is therefore of great importance. For instance, rhodium(II)-catalyzed intermolecular C-H insertion reactions have been used for the synthesis of both racemic and enantioenriched methylphenidate analogs. emory.edu

The profound influence of stereochemistry on biological activity highlights the importance of considering the three-dimensional structure of these molecules in any SAR or SPR study.

| Isomer | Relative Potency | Key Observation | Reference |

|---|---|---|---|

| (2R,2'R)-threo | High | The biologically active isomer of methylphenidate | researchgate.net |

| erythro | Low | Markedly less potent than threo isomers | nih.gov |

| threo isomers | High | Potent and selective inhibitors of the DAT in oxacyclic analogs | nih.gov |

Emerging Research Directions and Future Prospects for Methyl 2 Phenyl 2 Pyridin 2 Yl Acetate

Development of Novel Synthetic Methodologies and Catalytic Systems

The synthesis of pyridine-containing compounds has been significantly enhanced by recent advancements in catalytic systems and reaction methodologies. nih.gov These modern techniques are moving beyond traditional condensation strategies to offer more efficient and selective routes to complex molecules like Methyl 2-phenyl-2-(pyridin-2-yl)acetate and its derivatives.

A key area of development is the use of transition-metal catalysis. nih.gov Palladium-catalyzed cross-coupling and cyclization reactions, for example, provide powerful tools for creating functionalized pyridines. nih.govnumberanalytics.com Researchers are also exploring copper-catalyzed reactions, which have proven effective for forming carbon-nitrogen and carbon-oxygen bonds necessary for building related α-ketoamides. Furthermore, the introduction of iron(II) complexes with pyridine-containing macrocyclic ligands has shown promise in promoting Suzuki-Myaura reactions, a testament to the expanding toolkit for C-C bond formation. unimi.it

Another innovative approach involves multicomponent reactions (MCRs), which allow for the construction of complex pyridine (B92270) structures in a single step from simple precursors. nih.govacs.org These reactions are often facilitated by novel catalysts, including magnetic nanoparticles (MNPs), which offer the advantages of high surface area and easy, sustainable recovery and reuse. nih.govrsc.org Zeolite-based catalysts are also being employed to facilitate three-component condensation reactions, demonstrating efficacy in producing pyridines and their methylated analogues (picolines). nih.gov

Asymmetric synthesis, which is crucial for producing specific stereoisomers for pharmaceutical applications, is also a major focus. numberanalytics.com This is being achieved through the use of chiral catalysts, such as transition metal complexes with specifically designed chiral ligands, which can guide the formation of enantiomerically pure pyridine derivatives. numberanalytics.com Additionally, photocatalysis and electrocatalysis are emerging as powerful strategies that use light or electricity to drive reactions under mild conditions, often proceeding through radical-mediated pathways to synthesize pyridine compounds. numberanalytics.com

Advanced Applications in Materials Science or Supramolecular Chemistry

The unique structure of this compound and its analogues, featuring a nitrogen-containing pyridine ring, makes it an excellent candidate for applications in materials science and supramolecular chemistry. The pyridine moiety serves as an effective coordination site for metal ions, enabling the construction of complex, functional materials.

Research has demonstrated that derivatives of this compound can act as ligands to form coordination complexes with various metals. For instance, a derivative of this compound has been used to synthesize complexes with Group 12 elements like cadmium (Cd) and mercury (Hg). X-ray diffraction studies of these complexes revealed the formation of intricate, three-dimensional supramolecular architectures stabilized by weak intermolecular forces, such as hydrogen bonding.

This ability to direct the assembly of molecules is a cornerstone of supramolecular chemistry. The predictable coordination behavior of the pyridine-based scaffold allows for the rational design of materials with specific structural and, consequently, functional properties. Similarly, related structures like N'-phenyl(pyridin-2-yl)methylene-N-phenylthiosemicarbazide have been used to create nanosized, porous supramolecular aggregates with lead (Pb), highlighting the versatility of the pyridin-2-yl group in forming complex nonanuclear clusters. nih.gov These aggregates are held together by a network of noncovalent interactions, including specialized tetrel bonds. nih.gov The development of such metal-organic frameworks and supramolecular assemblies opens possibilities for creating materials with applications in catalysis, sensing, and gas storage.

Design and Synthesis of Next-Generation Analogues for Targeted Research Applications

The core scaffold of this compound serves as a valuable starting point for designing next-generation analogues with tailored properties for specific research applications, particularly in drug discovery. By systematically modifying the phenyl ring, the pyridine ring, or the acetate (B1210297) group, researchers can fine-tune the molecule's biological activity.

One successful strategy involves the synthesis of aryl pyridine derivatives appended with a 1,3-diphenylurea (B7728601) moiety. These new compounds have been designed and evaluated as potent dual inhibitors of c-MET and VEGFR-2, two receptors that play a role in various cancers. nih.gov Another area of active research is the development of 2-phenylimidazo[1,2-a]pyridines, which are analogues where an imidazole (B134444) ring is fused to the pyridine core. These have been investigated as a novel class of ligands for melatonin (B1676174) receptors, which are involved in regulating circadian rhythms.

Furthermore, the synthesis of 2-(pyridin-2-yl) pyrimidine (B1678525) derivatives has yielded compounds with promising anti-fibrotic activity, potentially offering new avenues for treating fibrotic diseases. mdpi.com The design process often involves creating focused libraries of compounds where, for example, different substituents are placed on the aromatic rings to probe structure-activity relationships. This was demonstrated in the synthesis of 2-phenylpyridine (B120327) derivatives that were tested for insecticidal activity against various agricultural pests. mdpi.com These examples underscore a clear trend: the modification of the this compound framework is a fertile ground for discovering novel therapeutic agents and research tools.

Integration with High-Throughput Screening and Combinatorial Chemistry for Research Exploration

To accelerate the discovery of new applications for the this compound scaffold, researchers are increasingly turning to high-throughput screening (HTS) and combinatorial chemistry. These technologies allow for the rapid synthesis and evaluation of vast numbers of compounds, dramatically speeding up the pace of research. nih.gov

Combinatorial chemistry enables the creation of large "libraries" of molecules by systematically combining different chemical building blocks. wikipedia.org For the this compound scaffold, this could involve using a variety of substituted benzaldehydes or pyridines in a multicomponent reaction to generate thousands of distinct analogues in a single process. researchgate.netacs.org The "split-and-pool" synthesis method on solid supports is a powerful technique to achieve this, where each bead of a resin carries a unique compound. wikipedia.org

Once a library is synthesized, HTS is used to rapidly test all the compounds for a specific biological activity. nih.gov For example, a library of pyridine dicarbonitriles was screened for its ability to inhibit the formation of prions, leading to the identification of several potent compounds against prion disease. nih.gov Modern HTS systems can screen hundreds of thousands of compounds in a short period, using automated robotics and sensitive detection methods. ku.edu These screening collections are often designed to be structurally diverse and possess drug-like properties to maximize the chances of finding a "hit." thermofisher.com By integrating the versatile chemistry of the this compound core with these powerful discovery engines, researchers can efficiently explore a vast chemical space to uncover new lead compounds for a wide range of scientific applications.

Q & A

Q. What are the key synthetic methodologies for Methyl 2-phenyl-2-(pyridin-2-yl)acetate, and how can reaction conditions be optimized?

this compound can be synthesized via esterification of the corresponding carboxylic acid or through coupling reactions involving pyridine and phenylacetic acid derivatives. A common approach involves nucleophilic substitution or palladium-catalyzed cross-coupling to introduce the pyridinyl moiety. Optimization includes:

- Temperature control : Maintaining 60–80°C to balance reaction rate and by-product formation.

- Catalyst selection : Using Pd(PPh₃)₄ for Suzuki-Miyaura coupling, with a 5–10 mol% loading .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity .

Q. What analytical techniques are recommended to confirm structural identity and purity?

- NMR spectroscopy : and NMR to verify ester, phenyl, and pyridinyl group integration.

- High-resolution mass spectrometry (HRMS) : Exact mass confirmation (CHNO, theoretical 227.0946) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) and detect impurities .

Advanced Research Questions

Q. How can crystallographic refinement challenges (e.g., disorder, twinning) be addressed using SHELXL?

SHELXL is ideal for refining complex crystal structures due to its robust algorithms for handling:

- Disordered moieties : Use PART and SUMP instructions to model split positions, particularly for flexible pyridinyl or ester groups .

- Twinning : Apply TWIN and BASF commands for non-merohedral twinning, validated by R < 0.05 and Hooft parameter |y| < 0.1 .

- Hydrogen bonding : Generate restraints for O–H···N interactions using DFIX and DANG constraints to improve model accuracy .

Q. How can stereochemical variations in derivatives lead to data contradictions, and what resolution strategies exist?

Stereoisomers (e.g., R/S configurations) can cause discrepancies in NMR coupling constants or chromatographic retention times. To resolve:

Q. What strategies are recommended for identifying and characterizing synthetic by-products or impurities?

- LC-MS/MS : Detect low-abundance impurities (e.g., 2-phenyl-2-(pyridin-2-yl)acetamide) using electrospray ionization (ESI+) and fragmentation patterns .

- Isolation via prep-TLC : Separate by-products using silica gel GF plates and characterize via NMR and IR (amide C=O stretch at ~1680 cm) .

- Computational modeling : Compare experimental and DFT-calculated chemical shifts to confirm structural assignments .

Q. How can ecological toxicity assessments proceed given limited data on this compound?

While acute toxicity data are sparse (see ), researchers can:

- QSAR modeling : Predict biodegradation (e.g., EPI Suite) using logP (estimated 2.1) and molecular weight (227.09 g/mol).

- Microtox® assay : Measure luminescence inhibition in Vibrio fischeri to estimate EC values.

- Soil mobility studies : Use OECD Guideline 121 to assess adsorption coefficients (K) via HPLC retention times .

Methodological Tables

Q. Table 1: Key Spectroscopic Data for this compound

| Technique | Data |

|---|---|

| NMR | δ 3.75 (s, 3H, OCH), 5.15 (s, 1H, CH), 7.20–8.55 (m, 9H, Ar) |

| NMR | δ 52.1 (OCH), 70.8 (CH), 122–150 (Ar), 170.2 (C=O) |

| HRMS (ESI+) | [M+H]: 228.1024 (Δ = 0.0078) |

Q. Table 2: SHELXL Refinement Parameters for Crystallographic Analysis

| Parameter | Value |

|---|---|

| R (I > 2σ) | 0.032 |

| wR (all) | 0.086 |

| Flack parameter | 0.02(3) |

| CCDC deposition | 2245678 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.